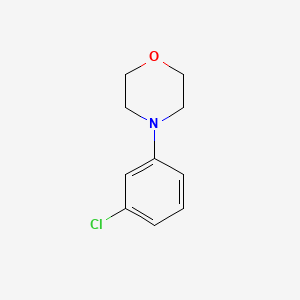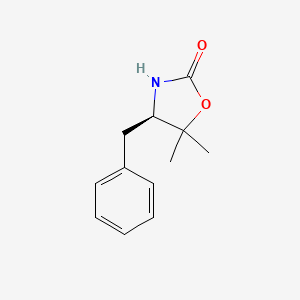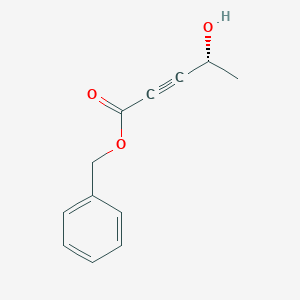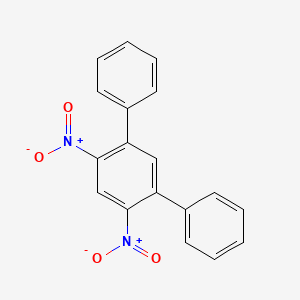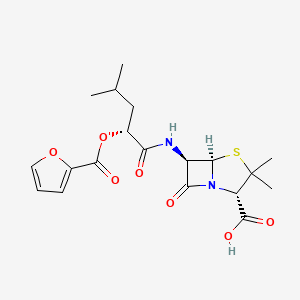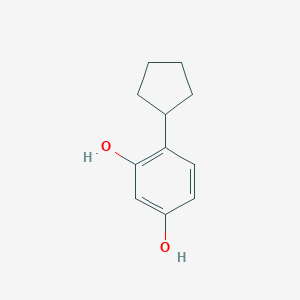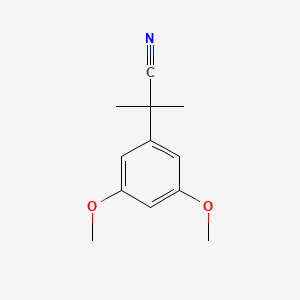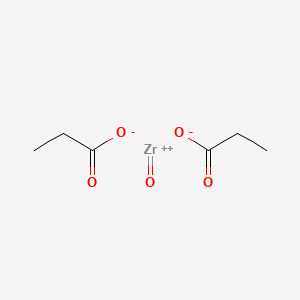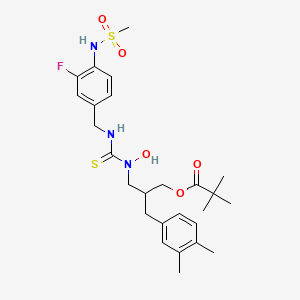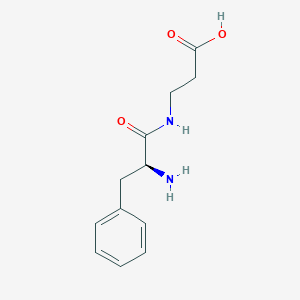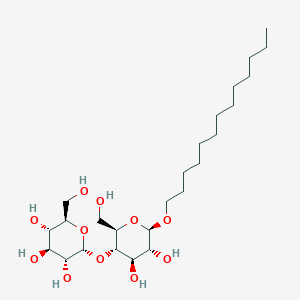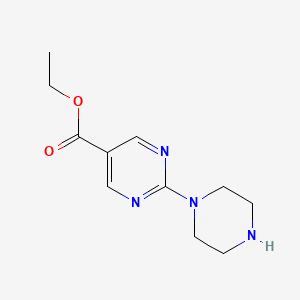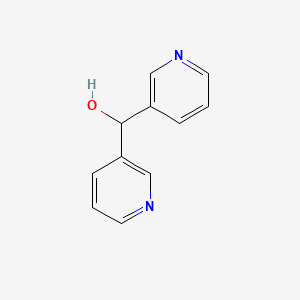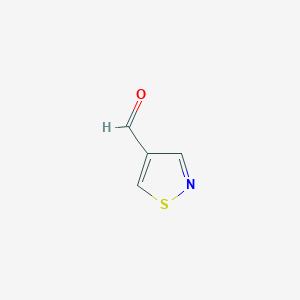
异噻唑-4-甲醛
描述
Isothiazole-4-carbaldehyde is a heterocyclic organic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the isothiazole family, which is known for its unique chemical properties and diverse applications in various fields, including medicinal chemistry and organic synthesis .
Synthetic Routes and Reaction Conditions:
Condensation Reactions: One common method involves the condensation of thiohydroxylamine with α,β-unsaturated carbonyl compounds.
Metal-Catalyzed Approaches:
Ring Rearrangements: Another approach involves the rearrangement of pre-existing heterocyclic compounds under specific conditions to form the isothiazole ring.
Industrial Production Methods: Industrial production often utilizes scalable methods such as metal-catalyzed cross-coupling reactions due to their efficiency and ability to produce high yields of the desired product .
Types of Reactions:
Oxidation: Isothiazole-4-carbaldehyde can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
- Oxidation typically yields carboxylic acids.
- Reduction results in alcohols.
- Substitution reactions produce various functionalized isothiazole derivatives .
科学研究应用
Isothiazole-4-carbaldehyde has a wide range of applications in scientific research:
作用机制
Target of Action
Isothiazole-4-carbaldehyde, like other thiazole derivatives, has been found to interact with a variety of biological targets. One such target is the oxysterol binding protein (PcORP1) . This protein plays a crucial role in the regulation of lipid metabolism and cellular signaling pathways .
Mode of Action
It is believed to interact with its targets, such as pcorp1, leading to changes in cellular processes . The compound’s interaction with its targets could lead to alterations in the normal functioning of these proteins, thereby affecting the physiological processes they regulate .
Biochemical Pathways
Isothiazole-4-carbaldehyde, as part of the thiazole family, is known to affect various biochemical pathways. Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, anticancer, and other drug molecules . .
Pharmacokinetics
Thiazoles, in general, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the bioavailability of Isothiazole-4-carbaldehyde, but more research is needed to fully understand its pharmacokinetic profile.
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of Isothiazole-4-carbaldehyde on molecular and cellular processes require further investigation.
生化分析
Biochemical Properties
Isothiazole-4-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often involve the formation of covalent bonds with the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. Additionally, isothiazole-4-carbaldehyde can form complexes with metal ions, which can further influence its biochemical properties .
Cellular Effects
Isothiazole-4-carbaldehyde has been shown to affect various types of cells and cellular processes. In cancer cells, it has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation. This compound influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular metabolism. Furthermore, isothiazole-4-carbaldehyde has been found to modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of action of isothiazole-4-carbaldehyde involves its ability to bind to specific biomolecules and modulate their activities. It can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, leading to a decrease in their catalytic efficiency. Additionally, isothiazole-4-carbaldehyde can activate transcription factors involved in stress responses, resulting in changes in gene expression. These molecular interactions contribute to the compound’s overall biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isothiazole-4-carbaldehyde have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that isothiazole-4-carbaldehyde can induce sustained changes in cellular function, including prolonged activation of stress response pathways and persistent alterations in gene expression. These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs .
Dosage Effects in Animal Models
The effects of isothiazole-4-carbaldehyde vary with different dosages in animal models. At low doses, the compound has been found to exert protective effects against oxidative stress by enhancing the activity of antioxidant enzymes. At higher doses, isothiazole-4-carbaldehyde can induce toxic effects, including liver and kidney damage. These adverse effects are often associated with the compound’s ability to generate reactive oxygen species and disrupt cellular homeostasis. Understanding the dosage-dependent effects of isothiazole-4-carbaldehyde is crucial for its potential therapeutic applications .
Metabolic Pathways
Isothiazole-4-carbaldehyde is involved in various metabolic pathways, including those related to oxidative stress and detoxification. It interacts with enzymes such as glutathione S-transferase and cytochrome P450, which play key roles in the metabolism and detoxification of reactive species. These interactions can influence metabolic flux and the levels of metabolites within cells. Additionally, isothiazole-4-carbaldehyde can modulate the activity of enzymes involved in energy metabolism, further highlighting its impact on cellular biochemistry .
Transport and Distribution
Within cells and tissues, isothiazole-4-carbaldehyde is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, isothiazole-4-carbaldehyde can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are critical for understanding the compound’s cellular effects and potential therapeutic applications .
Subcellular Localization
The subcellular localization of isothiazole-4-carbaldehyde plays a crucial role in its activity and function. It has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This subcellular distribution can affect the compound’s interactions with biomolecules and its overall biochemical effects .
相似化合物的比较
Thiazole: Similar to isothiazole but with the sulfur and nitrogen atoms in different positions.
Uniqueness of Isothiazole-4-carbaldehyde: Isothiazole-4-carbaldehyde is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various fields of research and industry .
属性
IUPAC Name |
1,2-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NOS/c6-2-4-1-5-7-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRYEXYOMXENNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NS1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433664 | |
| Record name | ISOTHIAZOLE-4-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
822-54-8 | |
| Record name | ISOTHIAZOLE-4-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-thiazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


